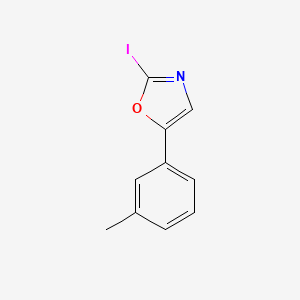
2-Iodo-5-(m-tolyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-(m-tolyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(m-tolyl)oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-iodoaniline with m-tolyl isocyanate in the presence of a base can lead to the formation of the desired oxazole ring. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine and m-tolyl groups onto the oxazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-5-(m-tolyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxazole ring.
Aplicaciones Científicas De Investigación
2-Iodo-5-(m-tolyl)oxazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-(m-tolyl)oxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the iodine atom and the m-tolyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the oxazole ring can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-5-phenyl-oxazole: Similar structure but with a phenyl group instead of an m-tolyl group.
2-Iodo-5-(p-tolyl)oxazole: Similar structure but with a para-tolyl group instead of an m-tolyl group.
2-Bromo-5-(m-tolyl)oxazole: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
2-Iodo-5-(m-tolyl)oxazole is unique due to the presence of both the iodine atom and the m-tolyl group, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H8INO |
|---|---|
Peso molecular |
285.08 g/mol |
Nombre IUPAC |
2-iodo-5-(3-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8INO/c1-7-3-2-4-8(5-7)9-6-12-10(11)13-9/h2-6H,1H3 |
Clave InChI |
WNNVULRWDZYZOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CN=C(O2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


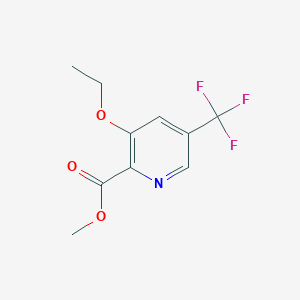
![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
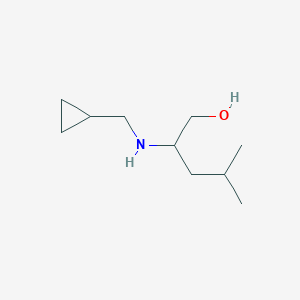

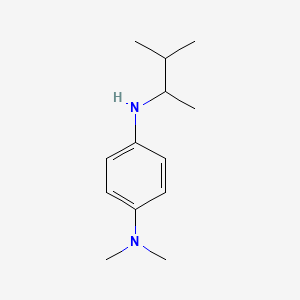
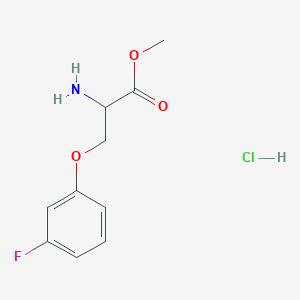
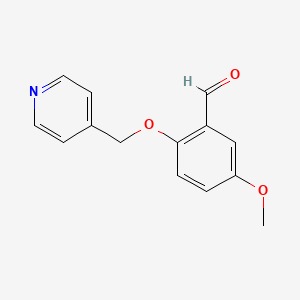
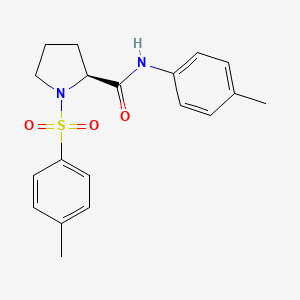

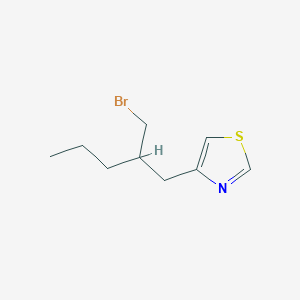
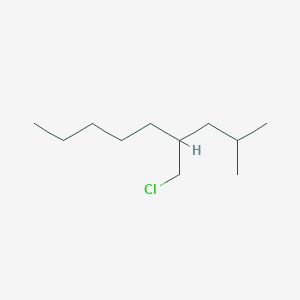
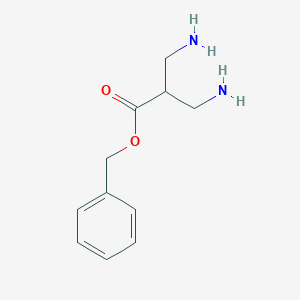
![6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B15328955.png)

